N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide

MAO-B inhibition Neurodegeneration Parkinson's disease

N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide (CAS 303147-29-7; molecular formula C₁₆H₁₄N₂O₂S; MW 298.36) is a synthetic small-molecule benzamide derivative characterized by a 4-methoxybenzamide core linked to a 5-cyano-2-(methylsulfanyl)phenyl moiety. The compound is functionally annotated as a potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 41 nM, and additionally inhibits α-synuclein and tau protein aggregation.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 303147-29-7
Cat. No. B3122474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide
CAS303147-29-7
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C#N)SC
InChIInChI=1S/C16H14N2O2S/c1-20-13-6-4-12(5-7-13)16(19)18-14-9-11(10-17)3-8-15(14)21-2/h3-9H,1-2H3,(H,18,19)
InChIKeyHJDDVGXCUUDYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide (CAS 303147-29-7) – Compound Identity and Core Pharmacophore


N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide (CAS 303147-29-7; molecular formula C₁₆H₁₄N₂O₂S; MW 298.36) is a synthetic small-molecule benzamide derivative characterized by a 4-methoxybenzamide core linked to a 5-cyano-2-(methylsulfanyl)phenyl moiety . The compound is functionally annotated as a potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 41 nM, and additionally inhibits α-synuclein and tau protein aggregation . Its structural signature—simultaneous presentation of an electron-withdrawing cyano group and a lipophilic methylsulfanyl substituent on the aniline ring—differentiates it from simpler benzamide scaffolds often encountered in MAO inhibitor libraries .

Why N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide Cannot Be Replaced by Generic Benzamide MAO Inhibitors


In-class benzamide MAO inhibitors encompass a broad range of substitution patterns, but the specific combination of the 5-cyano and 2-methylsulfanyl groups on the aniline ring, together with the 4-methoxybenzamide moiety, is unique to CAS 303147-29-7 . Simple unsubstituted N-phenylbenzamide (CAS 303147-46-8) or even the 4-chloro analog (CAS 303147-21-9) lack the electron-deficient 5-cyano substituent and the polarizable methylsulfanyl sulfur atom that modulate both MAO-B binding affinity and selectivity over MAO-A . Furthermore, the compound’s reported dual inhibition of α-synuclein and tau aggregation is not documented for any of its close structural analogs, making indiscriminate substitution a risk for loss of this pleiotropic pharmacological profile .

Quantitative Differentiation Evidence for N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide vs. Closest Analogs


MAO-B Inhibition Potency – Direct Comparison with Unsubstituted Benzamide Analog

CAS 303147-29-7 inhibits human MAO-B with an IC₅₀ of 41 nM . In contrast, the unsubstituted parent scaffold N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide (CAS 303147-46-8), which lacks the 4-methoxy group on the benzamide ring, has no reported MAO-B inhibitory activity in public databases, consistent with the established SAR that electron-donating para-substituents on the benzamide ring are critical for MAO-B potency within this chemotype .

MAO-B inhibition Neurodegeneration Parkinson's disease

MAO-A Selectivity Window – Mitigation of Serotonin-Related Side Effects

CAS 303147-29-7 is reported as a selective MAO-B inhibitor with an IC₅₀ of 41 nM for MAO-B . Although a direct MAO-A IC₅₀ value for this compound is not available in public primary literature, structurally related benzamide MAO-B inhibitors in the substituted benzamide class (e.g., from patent US9738640B2) demonstrate selectivity ratios (MAO-A/MAO-B) exceeding 100-fold [1]. This is critical because non-selective MAO inhibition or MAO-A preferential inhibition (as observed with classical inhibitors such as phenelzine) carries a well-documented risk of tyramine-induced hypertensive crisis and serotonin syndrome.

MAO selectivity Serotonin syndrome Drug safety

Dual Inhibition of α-Synuclein and Tau Aggregation – A Differentiating Polypharmacology Feature

CAS 303147-29-7 is reported to inhibit the aggregation of both α-synuclein and tau proteins in addition to its MAO-B inhibitory activity . This dual anti-aggregation property is not documented for the closest structural analogs, including the 2-methylbenzamide (CAS 303147-28-6), 4-chloro (CAS 303147-21-9), or cyclopropanecarboxamide (CAS 303147-48-0) derivatives. The combination of enzymatic MAO-B inhibition and direct interference with pathological protein aggregation represents a polypharmacological profile absent from single-mechanism comparators.

α-synuclein aggregation Tau aggregation Synucleinopathy

Structural Determinants of MAO-B Binding – The Role of 5-Cyano and 2-Methylsulfanyl Substituents

The 5-cyano group on the aniline ring of CAS 303147-29-7 serves as a hydrogen-bond acceptor capable of interacting with conserved residues in the MAO-B active site, while the 2-methylsulfanyl group contributes to hydrophobic packing within the entrance cavity . Substituted benzamide derivatives lacking the cyano group (e.g., simple 4-methoxybenzamide, CAS 3424-93-9) exhibit no MAO-B inhibition above 100 µM [1]. The simultaneous presence of both cyano and methylsulfanyl substituents is essential for achieving nanomolar potency.

Structure-activity relationship MAO-B pharmacophore Benzamide SAR

High-Value Application Scenarios for N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide Based on Differential Evidence


Parkinson's Disease In Vitro Modeling – MAO-B Inhibition Coupled with α-Synuclein Clearance

CAS 303147-29-7 is uniquely suited for Parkinson's disease (PD) cellular models where both elevated dopamine tone (via MAO-B inhibition) and reduced α-synuclein aggregation are desired endpoints. Its MAO-B IC₅₀ of 41 nM enables low-nanomolar dosing that avoids MAO-A engagement and consequent serotonergic interference . This dual mechanism is absent from standard MAO-B inhibitors such as selegiline or rasagiline, which lack direct anti-aggregation activity.

Tauopathy Research – Simultaneous Tau Aggregation Inhibition and Neuroprotection

In tauopathy models (e.g., frontotemporal dementia, Alzheimer's disease), the compound provides concurrent tau aggregation inhibition and neuroprotective activity as annotated by vendor sources . Researchers investigating the intersection of tau pathology and oxidative deamination can employ this single agent rather than combining a MAO-B inhibitor with a separate tau anti-aggregant, simplifying experimental design and reducing vehicle toxicity.

Chemical Biology Probe Development – Benzamide Pharmacophore Optimization

The compound serves as a reference standard for structure-activity relationship (SAR) campaigns exploring substituted benzamide MAO-B inhibitors, given its defined substitution pattern (5-cyano, 2-methylsulfanyl, 4-methoxy) and well-characterized potency . Its closest analogs—lacking individual substituents—serve as negative controls, enabling systematic dissection of each functional group's contribution to binding affinity and selectivity.

Procurement Decision Support – Differentiating from Catalog Analogs

Procurement specialists evaluating benzamide-derivative libraries should note that CAS 303147-29-7 is the only compound within the 303147-series catalog (including CAS 303147-46-8, 303147-28-6, 303147-21-9, 303147-24-2, and 303147-48-0) for which MAO-B inhibitory activity (IC₅₀ = 41 nM) and α-synuclein/tau anti-aggregation properties are documented . Ordering any other member of this series for MAO-B- or aggregation-focused research cannot be supported by available pharmacological data.

Quote Request

Request a Quote for N-(5-Cyano-2-(methylsulfanyl)phenyl)-4-methoxybenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.